molecular formula C18H26N2O4 B7929630 {3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929630
M. Wt: 334.4 g/mol
InChI Key: GOFACNQMRPPIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the amino group using benzyloxycarbonyl chloride under basic conditions.

    Attachment of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.

    Final Coupling with Acetic Acid: The final step involves coupling the modified pyrrolidine with acetic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

{3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
  • {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Uniqueness

{3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, stability, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-[3-[[phenylmethoxycarbonyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14(2)20(11-16-8-9-19(10-16)12-17(21)22)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFACNQMRPPIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.